molecular formula C16H14N4O2S B2962029 Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate CAS No. 2034240-77-0

Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate

Cat. No. B2962029
CAS RN: 2034240-77-0
M. Wt: 326.37
InChI Key: BMQBUJOKGFDOQV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine and pyrazine, both of which are aromatic heterocyclic compounds . Pyridine derivatives have been used in the design of anti-tubercular agents . Pyrazine derivatives have also been synthesized and evaluated for their anti-tubercular activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity .

Scientific Research Applications

Heterocyclic Synthesis and Applications

Research has delved into the synthesis of heterocyclic compounds with structures related to pyridine and pyrazine, revealing their potential in creating complex molecular frameworks. For instance, studies on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the versatility of these compounds in organic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Organic Light-Emitting Diodes (OLEDs)

Another significant application is in the development of materials for phosphorescent organic light-emitting diodes (PhOLEDs). Research indicates that compounds with pyrazine and pyridine units can serve as bipolar host materials, optimizing optoelectronic parameters and enhancing the efficiency of PhOLEDs (Li, Li, Liu, & Jin, 2016).

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating pyridine and pyrazine structures have shown promising antimicrobial and anti-inflammatory activities. Synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one and their subsequent evaluation revealed potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).

Antimicrobial Activity of Chitosan Derivatives

Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing the impact of these compounds on developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Anti-inflammatory Medications

Exploratory synthesis and assessment of pyrazolo-pyridine analogs for their inflammation regulation properties highlight the potential of these compounds in developing new anti-inflammatory medications. These studies have shown significant in vitro COX-2 inhibition, indicating their utility as future anti-inflammatory drugs (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential for further development . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

pyridin-3-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(22-11-12-3-1-5-17-9-12)20-10-13-15(19-7-6-18-13)14-4-2-8-23-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBUJOKGFDOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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